2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions One common approach is to start with the bromination of a phenyl ring, followed by the formation of the pyridazine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the pyridazine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide
- **2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide
- **2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,3-dimethylphenyl)acetamide lies in its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the bromine atom can enhance its ability to participate in halogen bonding, making it distinct from its chloro- or fluoro-substituted analogs.
Properties
Molecular Formula |
C20H18BrN3O2 |
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Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H18BrN3O2/c1-13-4-3-5-17(14(13)2)22-19(25)12-24-20(26)11-10-18(23-24)15-6-8-16(21)9-7-15/h3-11H,12H2,1-2H3,(H,22,25) |
InChI Key |
BHJJQPDHMQFRIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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